The Chimeric Neuropeptide Galanin (1-13)-Neuropeptide Y (25-36) Amide: A Technical Guide to its Structure and Function
The Chimeric Neuropeptide Galanin (1-13)-Neuropeptide Y (25-36) Amide: A Technical Guide to its Structure and Function
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chimeric peptide, Galanin (1-13)-Neuropeptide Y (25-36) amide, commonly referred to as M32. This synthetic peptide, engineered by combining the N-terminal fragment of Galanin with the C-terminal fragment of Neuropeptide Y (NPY), exhibits a unique pharmacological profile with high affinity for both galanin and NPY receptors. This document details the structural characteristics, functional activities, and the underlying signaling mechanisms of M32. It is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development, offering insights into the design and application of chimeric peptides targeting G-protein coupled receptors.
Introduction
Chimeric peptides, constructed by linking fragments of different bioactive peptides, represent a powerful tool in pharmacology for exploring receptor-ligand interactions and developing novel therapeutic agents with unique properties. Galanin (1-13)-Neuropeptide Y (25-36) amide (M32) is a prime example of such a construct, bringing together the recognition elements of two distinct neuropeptidergic systems: the galanin and the NPY systems. Both galanin and NPY are crucial neuromodulators in the central and peripheral nervous systems, involved in a wide array of physiological processes including pain perception, feeding behavior, and neuroendocrine regulation. The M32 chimera was designed to probe the structural and functional interplay between the receptors of these two systems.
Structure and Physicochemical Properties
The M32 peptide is a 25-amino acid residue chimeric construct. Its structure is a fusion of the N-terminal 1-13 fragment of galanin and the C-terminal 25-36 fragment of NPY, with a C-terminal amidation.
-
Amino Acid Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
-
Molecular Formula: C₁₃₆H₂₀₉N₄₁O₃₄
-
Molecular Weight: 2962.37 g/mol
The solution structure of M32 has been investigated using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.[1] These studies revealed that in a 30% (v/v) 1,1,1,3,3,3-hexafluoro-2-propanol solution, the NPY(25-36) portion of the peptide adopts a distinct α-helical conformation.[1] This helical structure in the C-terminal part of M32 is believed to stabilize the overall conformation of the chimeric peptide, which may contribute to its high affinity for galanin receptors.[1] The N-terminal galanin-derived portion is more flexible, allowing for the necessary interactions with the galanin receptor binding pocket.[1][2]
Receptor Binding Affinity
M32 exhibits a remarkable ability to bind with high affinity to both galanin and NPY receptors. The binding affinities, expressed as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), have been determined in various in vitro systems.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Cell Line / Tissue | Reference |
| Galanin Receptors | |||||
| GalR1 (human) | M32 | <1 | Bowes melanoma cells | [3][4] | |
| GalR2 (human) | M32 | <10 | CHO cells | [3][4] | |
| Galanin Receptor (rat) | M32 | 0.1 | Hypothalamic membranes | [1] | |
| Galanin Receptor (rat) | M32 | 0.07 | Hippocampal membranes | [3] | |
| NPY Receptors | |||||
| Y1 (guinea-pig) | M32 | 13 | Cloned receptor | [5] | |
| Y2 (guinea-pig) | M32 | 4 | Cloned receptor | [5] | |
| Y4 (guinea-pig) | M32 | 30 | Cloned receptor | [5] | |
| Y5 (guinea-pig) | M32 | 400 | Cloned receptor | [5] | |
| NPY Receptor (rat) | M32 | 250 | Cerebral cortical membranes | [1] |
Functional Activity and Signaling Pathways
M32 acts as a ligand at both galanin and NPY receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The functional consequences of M32 binding are complex and depend on the receptor subtype and the cellular context.
Galanin Receptor Signaling
Galanin receptors couple to various G-proteins to initiate intracellular signaling cascades.[6][7][8]
-
GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7]
-
GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.[6][7]
M32 has been shown to act as an agonist at galanin receptors in some functional assays, such as contracting the rat isolated jejunum, similar to native galanin.[9] However, in other systems, like rat hippocampal membranes, M32 exhibited weak antagonistic behavior on adenylate cyclase activity.[3]
Neuropeptide Y Receptor Signaling
NPY receptors, particularly Y1, Y2, Y4, and Y5, are also GPCRs that primarily couple to Gi/o proteins.[10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10][11] This signaling pathway is involved in the diverse physiological actions of NPY.
M32 has been shown to act as an agonist at NPY Y2 receptors, suppressing electrically stimulated twitches in the rat vas deferens with a potency similar to NPY itself.[9] In contrast, its activity at Y1 receptors, as observed in the guinea-pig isolated caval vein, was significantly weaker, inducing only slight contractions at very high concentrations.[9]
Experimental Protocols
This section outlines the general methodologies employed in the synthesis, characterization, and functional analysis of M32 and similar chimeric peptides.
Peptide Synthesis and Purification
M32 is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amidation) is swollen in an appropriate solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Tyr), with its α-amino group protected by Fmoc and side chain protected, is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free α-amino group for the next coupling cycle.
-
Chain Elongation: Steps 2 and 3 are repeated sequentially for each amino acid in the M32 sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Radioligand Binding Assays
Receptor binding affinities are determined using competitive radioligand binding assays.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with GalR1 or rat brain homogenates).
-
Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-galanin or [³H]-NPY) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (M32).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
The effect of M32 on adenylyl cyclase activity is measured to determine its functional impact on Gi/o-coupled receptors.
Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.
-
Assay Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of M32.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based biosensor assay.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP production, and concentration-response curves are generated to determine the EC50 or IC50 of M32.
In Vivo Effects
The in vivo effects of M32 are still being explored, but initial studies have suggested its potential role in modulating physiological processes such as pain. For instance, intrathecal administration of M32 has been shown to act as a galanin receptor antagonist in a rat model of nociception.
Conclusion
The chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide (M32) is a fascinating pharmacological tool that demonstrates high-affinity binding to both galanin and NPY receptors. Its unique structural features, with a flexible N-terminus and a constrained C-terminal α-helix, likely contribute to its dual receptor recognition. The functional profile of M32 is complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific cellular environment. This technical guide has provided a detailed overview of the structure, function, and experimental methodologies associated with M32. Further research into this and similar chimeric peptides will undoubtedly continue to provide valuable insights into the intricate world of neuropeptide signaling and may pave the way for the development of novel therapeutics with tailored pharmacological profiles.
References
- 1. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]
- 8. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
- 11. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
